4-(4-Bromo-2-fluorophenyl)piperidine
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Overview
Description
4-(4-Bromo-2-fluorophenyl)piperidine is a chemical compound that features a piperidine ring substituted with a 4-bromo-2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-2-fluorophenyl)piperidine typically involves the reaction of 4-bromo-2-fluoroaniline with piperidine under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of 4-bromo-2-fluorophenylboronic acid with piperidine in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromo-2-fluorophenyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate substitution reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed:
Biaryl Compounds: Formed through cross-coupling reactions.
Substituted Piperidines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-(4-Bromo-2-fluorophenyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific electronic or optical properties.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitter receptors.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-fluorophenyl)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, influencing various biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-(4-Fluorophenyl)piperidine
- 4-(4-Bromophenyl)piperidine
- 4-(4-Chloro-2-fluorophenyl)piperidine
Comparison: 4-(4-Bromo-2-fluorophenyl)piperidine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution imparts distinct electronic and steric properties, making it more versatile in various chemical reactions compared to its analogs. The presence of the fluorine atom enhances the compound’s stability and reactivity, while the bromine atom provides a site for further functionalization .
Properties
IUPAC Name |
4-(4-bromo-2-fluorophenyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKYLUFTVNKVKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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